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Compound of Interest

Compound Name: Azemiopsin

Cat. No.: B12378522

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the functional characterization of
Azemiopsin, a selective peptide antagonist of muscle-type nicotinic acetylcholine receptors
(nAChRs), using the Xenopus laevis oocyte expression system and two-electrode voltage
clamp (TEVC) electrophysiology.

Introduction

Azemiopsin, a polypeptide isolated from the venom of the Fea's viper (Azemiops feae), has
been identified as a potent and selective inhibitor of muscle-type nAChRs.[1][2][3][4] This
property makes it a valuable pharmacological tool for studying the structure and function of
these receptors and a potential lead compound for the development of novel muscle relaxants.
The Xenopus oocyte expression system is a robust and widely used platform for the
heterologous expression of ion channels and receptors, allowing for detailed
electrophysiological analysis.[5] This document outlines the protocols for expressing NAChRs in
Xenopus oocytes and characterizing the inhibitory activity of Azemiopsin using TEVC.

Quantitative Data Summary

The inhibitory potency of Azemiopsin has been quantified against various nAChR subtypes.
The following table summarizes the key findings from published studies.
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Agonist and ) ]
Receptor Subtype . Azemiopsin IC50 Reference
Concentration

Human Muscle-type

NAChR (adult, Acetylcholine 0.44+£0.1puM [2][6]
01B1ed)
Human Muscle-type ]
Acetylcholine 1.56 + 0.37 uM [2][6]
NACHR (fetal, a1p1yd)
Mouse Muscle-type 30 uM Acetylcholine
~19 nM [1]13]
NAChR (a1f31€0d) (EC100)
Human Neuronal 10 uM Acetylcholine
~3 uM [1][3]
NAChR (a7) (EC50)
Human Neuronal _
Acetylcholine 22+£2 uM [2][6]
nNAChR (a7)
a-bungarotoxin
Torpedo nAChR 0.18 £ 0.03 uM [2][6]

competition

Signaling Pathway of Azemiopsin at the Nicotinic
Acetylcholine Receptor

Azemiopsin functions as a competitive antagonist at the nicotinic acetylcholine receptor. It
binds to the acetylcholine binding sites on the extracellular domain of the receptor, thereby
preventing the binding of the endogenous agonist, acetylcholine. This inhibition blocks the
conformational change required for channel opening, thus preventing the influx of cations
(primarily Na+ and K+) and subsequent cell membrane depolarization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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